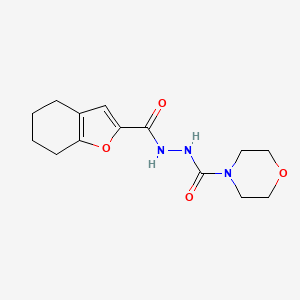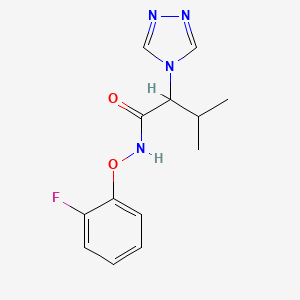![molecular formula C16H21ClN2O3 B7437352 1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7437352.png)
1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea is a compound that has garnered interest in the scientific community due to its potential applications in various fields. It is a spirocyclic urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. It has also been found to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea in lab experiments is its potent anti-cancer activity. It has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea. One direction is to further investigate its mechanism of action and how it inhibits the activity of certain enzymes. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, research can focus on improving the solubility of this compound to make it more accessible for use in lab experiments. Finally, studies can be conducted to evaluate the toxicity of this compound and its potential side effects.
In conclusion, 1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea is a compound that has shown promising results in various fields of research. Its potent anti-cancer activity and other biochemical and physiological effects make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and evaluate its potential applications and limitations.
Synthesemethoden
The synthesis of 1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea has been achieved through various methods. One of the most common methods involves the reaction of 3-chlorophenol with 2-bromoethyl ether to form 2-(3-chlorophenoxy)ethyl bromide. This is then reacted with N,N-dimethylurea to form the intermediate 1-[2-(3-Chlorophenoxy)ethyl]-3-dimethylcarbamoylurea. Finally, this intermediate is reacted with 3-hydroxyspiro[3.3]heptane to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea has been studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Eigenschaften
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-11-3-1-4-12(9-11)22-8-7-18-15(21)19-13-10-14(20)16(13)5-2-6-16/h1,3-4,9,13-14,20H,2,5-8,10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVIFCXVKHIFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2O)NC(=O)NCCOC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7437284.png)
![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)
![(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7437289.png)

![1-(3-chloro-2-fluorophenyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)triazole-4-carboxamide](/img/structure/B7437306.png)

![(2S)-N-(2,2-difluoroethyl)-1-[2-(4-hydroxy-2-methylphenyl)acetyl]piperidine-2-carboxamide](/img/structure/B7437315.png)
![2-methyl-2-phenoxy-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7437323.png)
![N-[2-(5-oxopyrrolidin-2-yl)phenyl]-2-propylpyrazole-3-carboxamide](/img/structure/B7437332.png)
![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)
![N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B7437366.png)